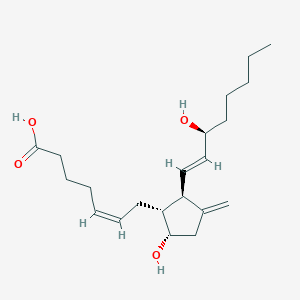
11-デオキシ-11-メチレン プロスタグランジン D2
説明
11-deoxy-11-methylene Prostaglandin D2 is a chemically stable, isosteric analog of Prostaglandin D2. In this compound, the 11-keto group is replaced by an exocyclic methylene group, which enhances its stability compared to the parent compound . This modification makes it a valuable tool in scientific research, particularly in studies related to adipogenesis and prostaglandin receptor interactions .
科学的研究の応用
11-deoxy-11-methylene Prostaglandin D2 has several applications in scientific research:
Chemistry: Used as a stable analog for studying the chemical properties and reactions of Prostaglandin D2.
Biology: Investigated for its role in adipogenesis and its interactions with prostaglandin receptors
Medicine: Potential therapeutic applications due to its stability and receptor interactions.
Industry: Utilized in the development of new prostaglandin analogs for various applications
作用機序
The mechanism of action of 11-deoxy-11-methylene Prostaglandin D2 involves its interaction with prostaglandin receptors, particularly the D-prostanoid receptors 1 (DP1) and 2 (DP2). It has been shown to stimulate the storage of fats and suppress adipogenesis through the downregulation of peroxisome proliferator-activated receptor gamma (PPARγ) expression . This compound’s stability allows for prolonged interaction with these receptors, making it a valuable tool for studying prostaglandin signaling pathways .
Similar Compounds:
Prostaglandin D2: The parent compound, which is less stable due to the presence of the 11-keto group.
11-deoxy Prostaglandin D2: Another analog with a different modification at the 11 position.
11-methylene Prostaglandin E2: A similar compound in the Prostaglandin E series with an exocyclic methylene group
Uniqueness: 11-deoxy-11-methylene Prostaglandin D2 is unique due to its enhanced stability and specific receptor interactions. This makes it particularly useful for long-term studies and applications where stability is crucial .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 11-deoxy-11-methylene Prostaglandin D2 involves the replacement of the 11-keto group in Prostaglandin D2 with an exocyclic methylene group. This is typically achieved through a series of organic reactions, including reduction and methylenation steps .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis likely involves standard organic synthesis techniques used in the pharmaceutical industry. These methods would include the use of high-purity reagents, controlled reaction conditions, and purification steps to ensure the stability and purity of the final product .
化学反応の分析
Types of Reactions: 11-deoxy-11-methylene Prostaglandin D2 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can further stabilize the compound by reducing any remaining keto groups.
Substitution: The exocyclic methylene group can participate in substitution reactions, potentially leading to the formation of new derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used depending on the desired substitution product
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of methylene-substituted compounds .
特性
IUPAC Name |
(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-methylidenecyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O4/c1-3-4-7-10-17(22)13-14-18-16(2)15-20(23)19(18)11-8-5-6-9-12-21(24)25/h5,8,13-14,17-20,22-23H,2-4,6-7,9-12,15H2,1H3,(H,24,25)/b8-5-,14-13+/t17-,18-,19+,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZAFJXVUNORLT-SFIVEXQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(C(CC1=C)O)CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=C)O)C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 11-deoxy-11-methylene-PGD2 interact with its targets and what are the downstream effects?
A1: 11-deoxy-11-methylene-PGD2 interacts with the D-prostanoid receptors, DP1 and DP2. [] While it exhibits some agonist activity at DP2, it acts primarily as a DP2 antagonist. [] This antagonistic activity at DP2 has been linked to the suppression of adipogenesis in 3T3-L1 cells. [] The compound also impacts DP1 expression, potentially contributing to its anti-adipogenic effects. []
Q2: How does the stability of 11-deoxy-11-methylene-PGD2 compare to PGD2?
A2: 11-deoxy-11-methylene-PGD2 demonstrates higher stability compared to PGD2. [] This enhanced stability is attributed to its resistance to spontaneous transformation into PGJ2 derivatives. [] This increased stability makes it a more potent suppressor of adipogenesis compared to PGD2 when added during the differentiation phase. []
Q3: Are there any known structure-activity relationships for 11-deoxy-11-methylene-PGD2?
A3: Research indicates that modifications to the 9-hydroxyl and 11-oxo groups of PGD2 can significantly impact its activity at DP1 and DP2 receptors. [] For instance, replacing the 11-oxo group with a CH2 group, as seen in 11-deoxy-11-methylene-PGD2, results in a loss of DP1 and DP2 agonist activity while conferring DP2 antagonist activity. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



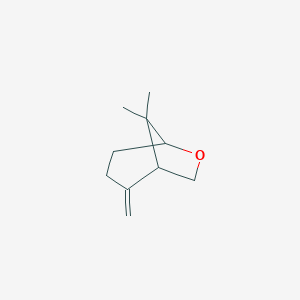






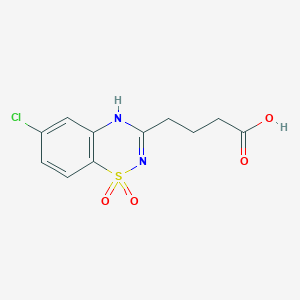

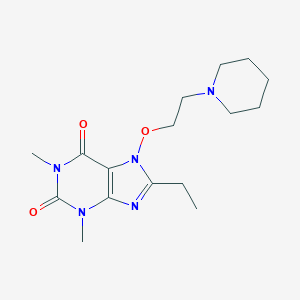

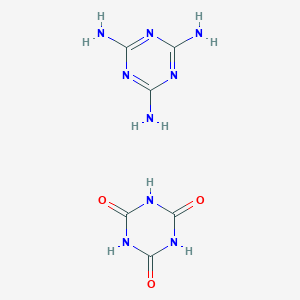
![2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane](/img/structure/B34452.png)
